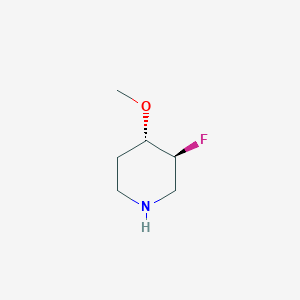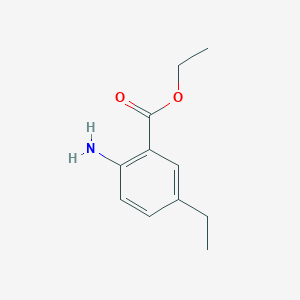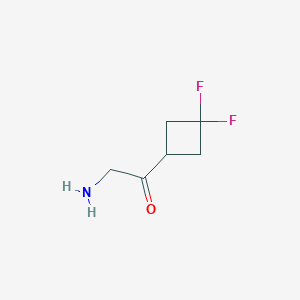
2-Amino-1-(3,3-difluorocyclobutyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(3,3-difluorocyclobutyl)ethan-1-one is a chemical compound with the molecular formula C6H9F2NO. It is characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms and an amino group attached to an ethanone moiety. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3,3-difluorocyclobutyl)ethan-1-one typically involves the reaction of 3,3-difluorocyclobutanone with an appropriate amine under controlled conditions. One common method includes the use of 2-bromo-1-(3,3-difluorocyclobutyl)ethan-1-one as an intermediate, which is then reacted with ammonia or an amine to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the compound meets the required standards for research and development applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3,3-difluorocyclobutyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-Amino-1-(3,3-difluorocyclobutyl)ethan-1-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3,3-difluorocyclobutyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(3,3-difluorocyclobutyl)ethan-1-one: Lacks the amino group, resulting in different chemical properties and reactivity.
2-bromo-1-(3,3-difluorocyclobutyl)ethan-1-one: Contains a bromine atom instead of an amino group, leading to different reactivity and applications.
Uniqueness
2-Amino-1-(3,3-difluorocyclobutyl)ethan-1-one is unique due to the presence of both the amino group and the difluorocyclobutyl ring. This combination imparts distinct chemical properties, making it valuable for specific research applications and as a precursor for synthesizing more complex molecules .
Properties
Molecular Formula |
C6H9F2NO |
|---|---|
Molecular Weight |
149.14 g/mol |
IUPAC Name |
2-amino-1-(3,3-difluorocyclobutyl)ethanone |
InChI |
InChI=1S/C6H9F2NO/c7-6(8)1-4(2-6)5(10)3-9/h4H,1-3,9H2 |
InChI Key |
FPEUFPOKVTUWEF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Fluoro-2-azaspiro[4.5]decane](/img/structure/B13010927.png)
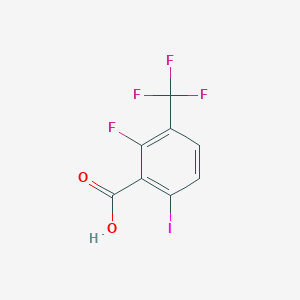
![(R)-1-Oxa-6-azaspiro[3.4]octane](/img/structure/B13010931.png)
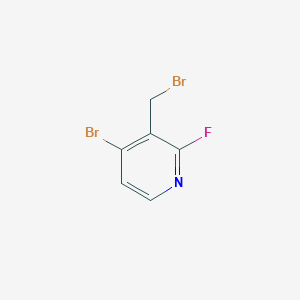
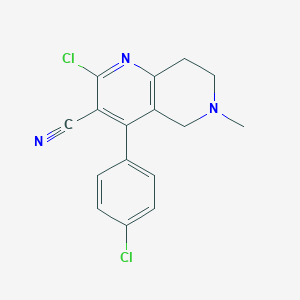
![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B13010951.png)

![methyl6-fluoro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate](/img/structure/B13010955.png)
![9-(Dicyclohexylphosphino)-9-[3-(4-sulfophenyl)propyl]-9H-fluorene-2-sulfonic acid](/img/structure/B13010970.png)
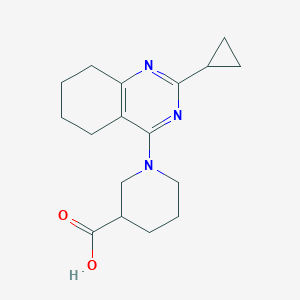
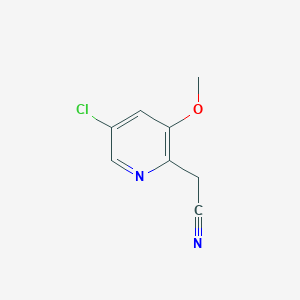
![3-bromo-4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13010984.png)
